molecular formula C7H4ClF3N4 B3048337 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine CAS No. 1644-76-4

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine

Cat. No.: B3048337
CAS No.: 1644-76-4
M. Wt: 236.58 g/mol
InChI Key: LWTNWXVWAMZYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 9th position, and a trifluoromethyl group at the 2nd position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine typically involves multi-step organic reactions. One common method starts with the chlorination of 9-methylpurine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the chlorine or trifluoromethyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine group would yield a 6-amino derivative of the original compound.

Scientific Research Applications

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nucleotide analogs and their interactions with enzymes.

    Medicine: Research into potential pharmaceutical applications, such as antiviral or anticancer agents, often involves this compound.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine involves its interaction with biological molecules, particularly nucleic acids and enzymes. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain molecular targets, potentially inhibiting enzyme activity or altering nucleic acid structures. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9-methylpurine: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    9-Methyl-2-(trifluoromethyl)-9h-purine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    6-Chloro-2-(trifluoromethyl)-9h-purine: Lacks the methyl group, which can influence its steric interactions and overall stability.

Uniqueness

The unique combination of the chlorine, methyl, and trifluoromethyl groups in 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering a balance of reactivity, stability, and specificity.

Properties

IUPAC Name

6-chloro-9-methyl-2-(trifluoromethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(8)13-6(7(9,10)11)14-5(3)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTNWXVWAMZYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289942
Record name 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-76-4
Record name NSC65745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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